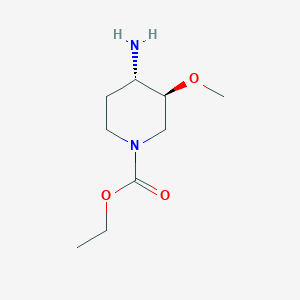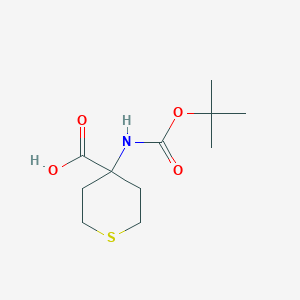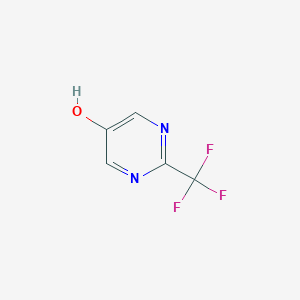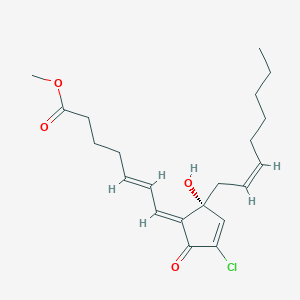
chlorovulone II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorovulone II is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. It is a chlorinated derivative of vulone, which is a naturally occurring compound found in some plants. Chlorovulone II has been synthesized using different methods, and its mechanism of action has been extensively studied.
科学的研究の応用
Antiviral Research
Recent studies have highlighted the potential benefits of chloroquine-related compounds, such as Chlorovulone II, in antiviral research. A notable application is in the treatment of viral infections like COVID-19. Researchers have been investigating the efficacy of chloroquine in limiting the replication of viruses, including SARS-CoV-2, the virus causing COVID-19 (Touret & de Lamballerie, 2020), (Devaux, Rolain, Colson & Raoult, 2020).
Photosynthesis and Plant Physiology
Chlorophyll fluorescence, closely related to chloroquine compounds, is used in the study of photosystem II (PSII) activity in plants. This is a vital technique in understanding photosynthetic mechanisms and how plants respond to environmental changes (Murchie & Lawson, 2013).
Cytotoxic Activity
Research has revealed that compounds like Chlorovulone II show promising cytotoxic activity against certain cancer cells. This suggests potential applications in cancer research and treatment (Shen et al., 2004).
Environmental Monitoring
Chlorophyll-a concentration estimation in water bodies using satellite data is another area where chloroquine-related research is relevant. This is crucial for managing aquatic ecosystems and understanding environmental impacts (Moses et al., 2009).
Phototreatment in Dermatology
The derivatives of chlorophyll, similar to chloroquine compounds, are used in photodynamic therapy for treating skin diseases. This indicates a potential application of Chlorovulone II in dermatological treatments (de Annunzio et al., 2019).
特性
CAS番号 |
100295-80-5 |
|---|---|
製品名 |
chlorovulone II |
分子式 |
C21H29ClO4 |
分子量 |
380.9 g/mol |
IUPAC名 |
methyl (E,7E)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13-/t21-/m1/s1 |
InChIキー |
CTIZPKYMYVPNGA-WSLYZSCVSA-N |
異性体SMILES |
CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C/CCCC(=O)OC)Cl)O |
SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
正規SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



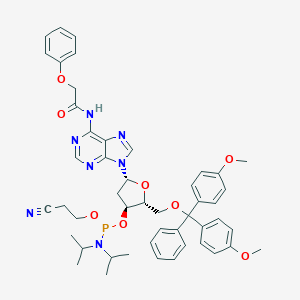
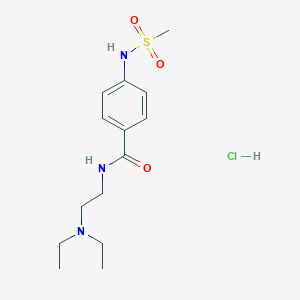
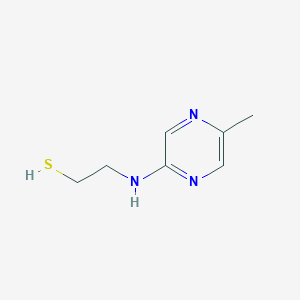
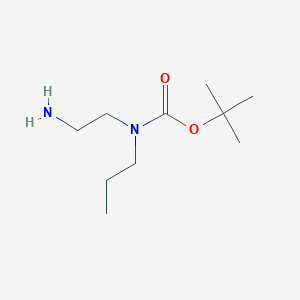
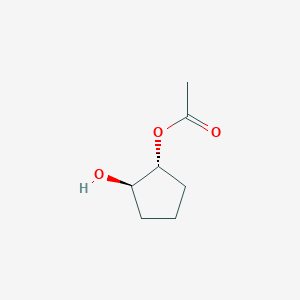
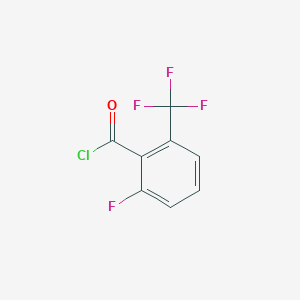
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
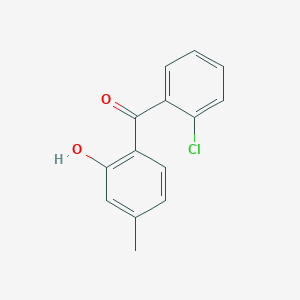
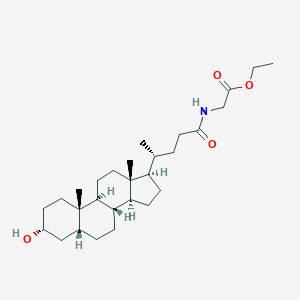
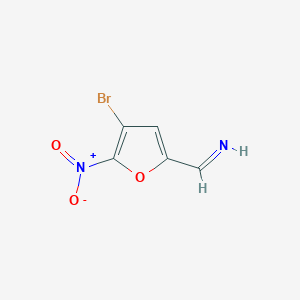
![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)
